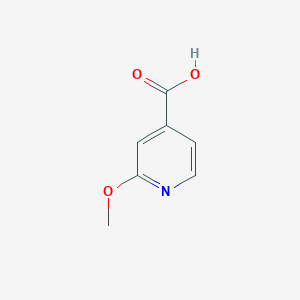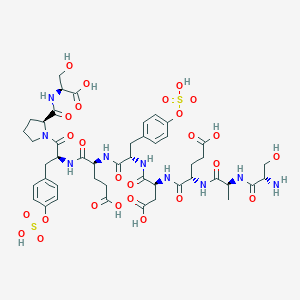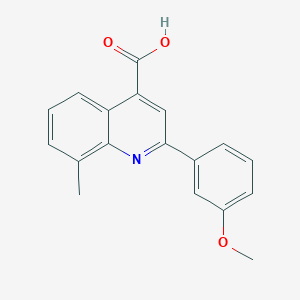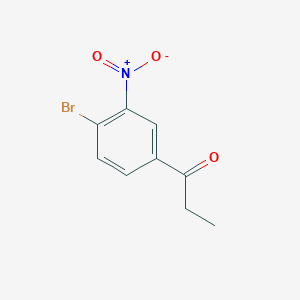
Dmhiem
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dmhiem, also known as N,N-dimethyl-2-(2-hydroxyethyl) malonamide, is a chelating agent that has been widely used in scientific research. It is a water-soluble compound that is capable of binding to metal ions, such as copper, zinc, and iron, making it a valuable tool in various fields of study. In
Scientific Research Applications
Dmhiem has been used in a wide range of scientific research applications, including environmental science, biochemistry, and medicinal chemistry. In environmental science, Dmhiem has been used to study the behavior of metal ions in soil and water samples. In biochemistry, Dmhiem has been used as a chelating agent to isolate and purify metalloproteins. In medicinal chemistry, Dmhiem has been used as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease.
Mechanism Of Action
The mechanism of action of Dmhiem involves the formation of a complex with metal ions, which can then be isolated and studied. The chelating ability of Dmhiem allows for the selective binding of metal ions, which can be useful in studying the role of these ions in biological systems.
Biochemical And Physiological Effects
Dmhiem has been shown to have minimal biochemical and physiological effects, making it a safe and effective tool for scientific research. It has low toxicity and does not interfere with the normal functions of cells or tissues.
Advantages And Limitations For Lab Experiments
One of the major advantages of using Dmhiem in lab experiments is its ability to selectively bind to metal ions, allowing for the isolation and purification of these ions. It is also water-soluble, making it easy to use in aqueous solutions. However, one limitation of using Dmhiem is that it can only bind to certain metal ions, which may limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for the use of Dmhiem in scientific research. One area of interest is the development of new drugs that utilize Dmhiem as a chelating agent. Another area of interest is the use of Dmhiem in the study of metal ion transport and regulation in biological systems. Additionally, the development of new synthesis methods for Dmhiem may lead to improved purity and efficiency in its use in scientific research.
Conclusion:
In conclusion, Dmhiem is a valuable tool in scientific research that has a wide range of applications. Its chelating ability allows for the selective binding of metal ions, making it useful in the study of metal ion behavior in biological systems. Dmhiem has minimal biochemical and physiological effects, making it a safe and effective tool for scientific research. There are many potential future directions for the use of Dmhiem in scientific research, making it an exciting area of study for researchers in various fields.
Synthesis Methods
The synthesis of Dmhiem involves the reaction of dimethyl malonate with ethylene glycol in the presence of a strong base, such as sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to form Dmhiem. The purity of the compound can be further improved through recrystallization.
properties
CAS RN |
108789-49-7 |
|---|---|
Product Name |
Dmhiem |
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(4aS,4bS,10bS,12aS)-8-methoxy-2,2,12a-trimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-chrysen-1-one |
InChI |
InChI=1S/C22H30O2/c1-21(2)11-10-19-18-7-5-14-13-15(24-4)6-8-16(14)17(18)9-12-22(19,3)20(21)23/h6,8,13,17-19H,5,7,9-12H2,1-4H3/t17-,18+,19+,22+/m1/s1 |
InChI Key |
BRSVRATYZSQLNA-GHDARCQNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@H]([C@@H]1CCC(C2=O)(C)C)CCC4=C3C=CC(=C4)OC |
SMILES |
CC1(CCC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC)C |
Canonical SMILES |
CC1(CCC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC)C |
synonyms |
16,16-dimethyl-D-homo-8-isoestrone methyl ester DMHIEM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



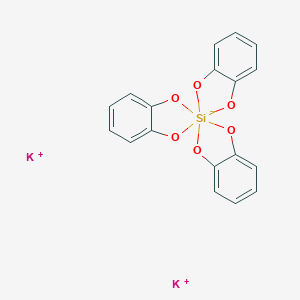
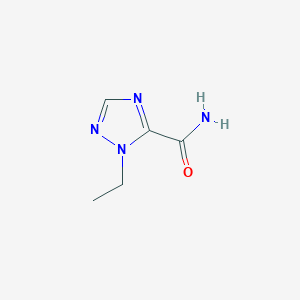


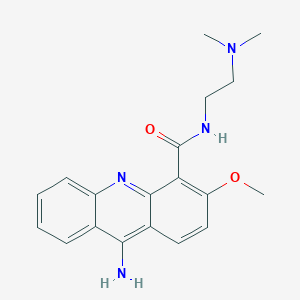

![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
